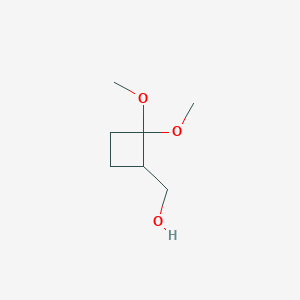

(2,2-Dimethoxycyclobutyl)methanol

Overview

Description

(2,2-Dimethoxycyclobutyl)methanol is a cyclobutylmethanol compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Photolysis Reactions in Organic Chemistry :(2,2-Dimethoxycyclobutyl)methanol has been studied in the context of photolysis reactions. For example, Toda et al. (1973) investigated the photolysis of 2,2-dimethoxy-3,4-bis(diphenylmethylene)cyclobutanone and its derivatives in methanol, which resulted in the formation of various compounds including tricyclic compounds and dimethyl cyclobutanedicarboxylate (Toda, Nakaoka, Yuwane, & Todo, 1973).

Methanolysis and Esterification Studies :Research has explored the use of 2,2-dimethoxypropane (closely related to 2,2-Dimethoxycyclobutyl)methanol) in the preparation of methyl esters. This involves the reaction with water in the presence of strong acid to form methanol and acetone, which can act as a water scavenger in esterification of acids with methanol (Radin, Hajra, & Akahori, 1960).

Applications in Chemical Industries :The derivative compounds of 2,2-Dimethoxycyclobutyl)methanol, such as Dimethoxymethane, have wide applications in industries including paints, perfume, pharmacy, and fuel additives. Thavornprasert et al. (2016) discussed the synthesis of Dimethoxymethane from methanol over various catalysts, highlighting its importance in the chemical industry (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).

Reactivity Analysis in Chemical Reactions :The reactivity of methanol dimers, which can be derived from 2,2-Dimethoxycyclobutyl)methanol, in nucleophilic addition reactions was studied by Kozak and Nizel'skii (1990). This research offers insight into the behavior of such compounds in chemical synthesis (Kozak & Nizel'skii, 1990).

Impact on Lipid Dynamics in Biological Studies :Methanol, a derivative of 2,2-Dimethoxycyclobutyl)methanol, is used in biological and synthetic membrane studies. Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, which is crucial for understanding cell survival and protein reconstitution in biomembrane studies (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Catalysis and Chemical Synthesis :The compound is also studied in the context of catalysis and synthesis processes. Fu and Shen (2007) investigated the synthesis of dimethoxymethane from methanol over V2O5/TiO2 catalysts, where the surface acidity played a crucial role (Fu & Shen, 2007).

Methanol Conversion and Hydrocarbon Synthesis :Chang, Lang, and Smith (1977) researched the conversion of methanol to hydrocarbons using zeolite catalysts, demonstrating the versatility of methanol in chemical synthesis (Chang, Lang, & Smith, 1977).

properties

IUPAC Name |

(2,2-dimethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZEZWEJQIBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethoxycyclobutyl)methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2729602.png)

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)

![(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B2729613.png)